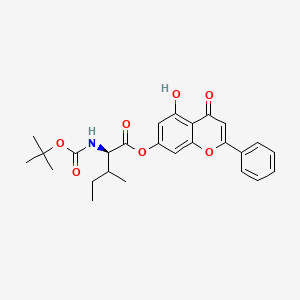
2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid: is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, a methyl group on the imidazole ring, and a carboxylic acid functional group. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group with bromo and fluorine substituents can be introduced through a Suzuki-Miyaura coupling reaction.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazole ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the bromo substituent, converting it to a hydrogen atom or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique substituents allow for the exploration of various chemical reactions and the synthesis of complex molecules.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating the mechanisms of biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its imidazole ring is a common pharmacophore in many therapeutic agents.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The bromo and fluorine substituents can enhance binding affinity and selectivity towards specific targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
2-(4-bromo-2-fluorophenyl)acetic acid: This compound shares the bromo and fluorine substituents on the phenyl ring but lacks the imidazole ring and carboxylic acid group.
(2-{[(4-bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid): This compound has a similar phenyl ring with bromo and fluorine substituents but features a sulfanyl group instead of the imidazole ring.
Uniqueness: The presence of the imidazole ring and carboxylic acid group in 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid imparts unique chemical properties, such as enhanced binding affinity and selectivity towards specific molecular targets. This makes it a valuable compound in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C11H8BrFN2O2 |
|---|---|
Molecular Weight |
299.10 g/mol |
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8BrFN2O2/c1-5-9(11(16)17)15-10(14-5)7-3-2-6(12)4-8(7)13/h2-4H,1H3,(H,14,15)(H,16,17) |
InChI Key |
XOCKDFJCKGOTNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=C(C=C(C=C2)Br)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-iodobenzamide](/img/structure/B12451545.png)

![Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)butyl] ethanedioate](/img/structure/B12451559.png)
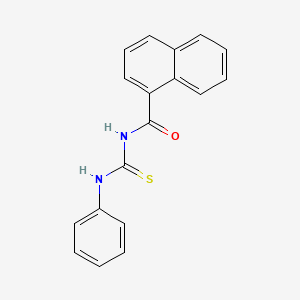
![Dimethyl 5-[(naphthalen-1-ylcarbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B12451577.png)
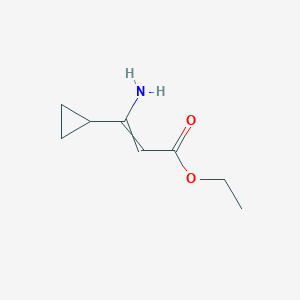
![2-(2,4-dibromophenoxy)-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B12451596.png)
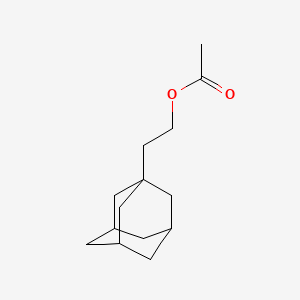
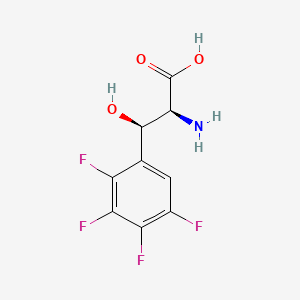
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12451608.png)
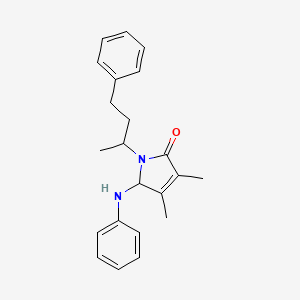
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxyacetamide](/img/structure/B12451615.png)
